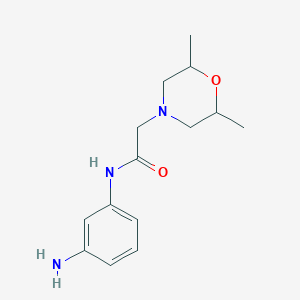
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a dimethylmorpholinyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 3-nitroaniline, is reduced to 3-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetamide Formation: The 3-aminophenyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-aminophenyl)acetamide.
Introduction of the Dimethylmorpholinyl Group: The final step involves the reaction of N-(3-aminophenyl)acetamide with 2,6-dimethylmorpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminophenyl)acetamide: Lacks the dimethylmorpholinyl group.
N-(4-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide: Similar structure but with the amino group in the para position.
N-(3-Aminophenyl)-2-(2,6-dimethylpiperidin-4-YL)acetamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3-Aminophenyl)-2-(2,6-dimethylmorpholin-4-YL)acetamide is unique due to the presence of both the aminophenyl and dimethylmorpholinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
N-(3-aminophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-10-7-17(8-11(2)19-10)9-14(18)16-13-5-3-4-12(15)6-13/h3-6,10-11H,7-9,15H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
PVPYULXDUFKWND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
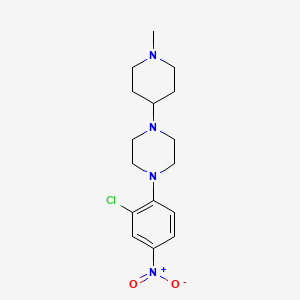
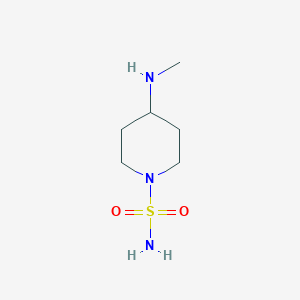
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
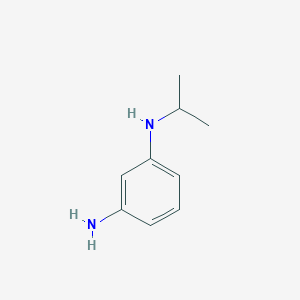
![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
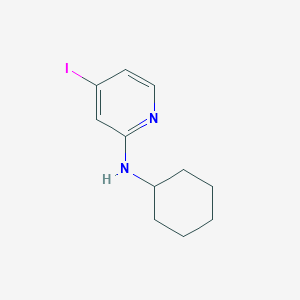
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)

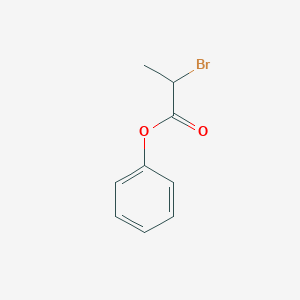
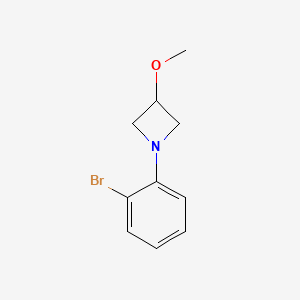


![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
